

# Pomotrelvir: An In-Depth Technical Review of its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Pomotrelvir** (PBI-0451) is an orally bioavailable, competitive, and covalent inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme for viral replication.[1][2][3] Developed by Pardes Biosciences, **pomotrelvir** showed promise in preclinical studies due to its potent in vitro antiviral activity against multiple SARS-CoV-2 variants.[1][3] However, the clinical development of **pomotrelvir** was suspended following a Phase II trial that did not meet its primary endpoint.[4][5] This guide provides a comprehensive technical overview of the available pharmacokinetic and oral bioavailability data for **pomotrelvir**, compiled from preclinical and clinical research.

### Introduction

The COVID-19 pandemic spurred unprecedented research and development into antiviral therapeutics. A key target for many of these efforts was the SARS-CoV-2 main protease (Mpro), an enzyme essential for processing viral polyproteins into functional units, thereby making it indispensable for viral replication.[6] **Pomotrelvir** emerged as a promising oral Mpro inhibitor. This document synthesizes the current understanding of its absorption, distribution, metabolism, and excretion (ADME) properties, providing a valuable resource for researchers in the field of antiviral drug development.



## **Pharmacokinetics**

A pivotal study in healthy male adults utilized [14C]-labeled microtracers to elucidate the pharmacokinetic profile of **pomotrelvir**.[7] This study provided key insights into its absorption, metabolism, and excretion.

## **Absorption**

Following oral administration, **pomotrelvir** is rapidly absorbed.[7] The high recovery of the total radioactive dose in excreta suggests good absorption from the gastrointestinal tract.[7]

### **Distribution**

Specific details regarding the volume of distribution and tissue penetration of **pomotrelvir** are not extensively available in the public domain.

### Metabolism

**Pomotrelvir** undergoes extensive metabolism, which is the primary route of its elimination.[7] The major metabolic pathway identified is the hydrolysis of its peptide bonds, which is then followed by phase II conjugation reactions.[7] The study using radiolabeled **pomotrelvir** identified eleven major metabolites.[7] The low recovery of the intact drug in both urine and feces underscores the significance of its metabolic clearance.[7]

### **Excretion**

The excretion of **pomotrelvir** and its metabolites occurs through both renal and fecal routes. In the [14C] microtracer study, the mean total recovery of the radioactive dose was approximately 94% within 96 hours of administration.[7] Of the recovered dose, the distribution between urine and feces varied slightly depending on the position of the radiolabel, but both were significant routes of elimination.[7] A very small percentage of the administered dose was recovered as intact **pomotrelvir** in the urine (approximately 3%) and feces (approximately 5%), further confirming that the drug is cleared predominantly through metabolism.[7]

## **Quantitative Pharmacokinetic Data**

Despite evidence of its oral bioavailability and rapid absorption, specific quantitative human pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak



plasma concentration (Tmax), and area under the plasma concentration-time curve (AUC) for **pomotrelvir** and its metabolites are not publicly available. The discontinuation of its clinical development has likely limited the publication of such detailed data.

Table 1: Summary of Excretion Data from a Human [14C] Microtracer Study[7]

| Parameter                                | Lactam Cohort | Benzene Cohort |
|------------------------------------------|---------------|----------------|
| Mean Total Radioactive Dose<br>Recovered | 93.8%         | 94.2%          |
| Recovery in Urine                        | 58%           | 75%            |
| Recovery in Feces                        | 36%           | 19%            |
| Intact Pomotrelvir in Urine              | ~3%           | ~3%            |
| Intact Pomotrelvir in Feces              | ~5%           | ~5%            |

## **Oral Bioavailability**

**Pomotrelvir** is described as an orally bioavailable inhibitor of the SARS-CoV-2 Mpro.[1][7] The high recovery of the administered radioactive dose in the human microtracer study is a strong indicator of good oral absorption. However, a specific percentage for its absolute or relative oral bioavailability in humans has not been reported in the available literature.

# Experimental Protocols Human [14C] Microtracer Study

Objective: To characterize the pharmacokinetics, metabolism, and excretion of **pomotrelvir** after a single oral dose in healthy male adults.[7]

#### Methodology:

- Study Design: A single-dose, open-label study in two separate cohorts of healthy male volunteers.
- Investigational Product: A single oral dose of 700 mg **pomotrelvir** containing a 5  $\mu$ Ci [14C]-labeled microtracer. Two different isotopomers were used in separate cohorts: [lactam



carbonyl-14C-pomotrelvir] and [benzene ring-U-14C-pomotrelvir].[7]

- Sample Collection: Plasma, urine, and feces were collected at various time points to measure radioactivity and characterize metabolites.[7]
- Analytical Methods: Liquid chromatography-accelerator mass spectrometry (LC-AMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) were used for the detection and characterization of **pomotrelvir** and its metabolites.[7]

### **Visualizations**

# Mechanism of Action: Inhibition of SARS-CoV-2 Main Protease

**Pomotrelvir** functions by inhibiting the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is crucial for the cleavage of viral polyproteins into individual functional proteins necessary for viral replication. As a competitive and covalent inhibitor, **pomotrelvir** binds to the active site of Mpro, blocking its function and thereby halting the viral life cycle.[1][3][6]





Click to download full resolution via product page

Caption: **Pomotrelvir** inhibits the SARS-CoV-2 main protease (Mpro).

## **Experimental Workflow: Human [14C] Microtracer Study**

The workflow for the human absorption, metabolism, and excretion (AME) study using [14C]-labeled **pomotrelvir** involved several key stages from dosing to analysis.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Pomotrelvir Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. pomotrelvir (PBI-0451) / Pardes Biosci [delta.larvol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardes Biosciences halt development of pomotrelvir following trial [clinicaltrialsarena.com]



- 5. Pardes Biosciences Announces Top-line Results from Phase 2 Trial Evaluating Pomotrelvir for the Treatment of COVID-19 - BioSpace [biospace.com]
- 6. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Pharmacokinetics, Biotransformation and Elimination of Pomotrelvir Orally Administered in Healthy Male Adults Using Two [14C]-Labeled Microtracers with Separate Labeling Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pomotrelvir: An In-Depth Technical Review of its Pharmacokinetics and Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12783405#pharmacokinetics-and-oral-bioavailability-of-pomotrelvir]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com